
2-Cyanoethyl ethenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl ethenesulfonate is an organic compound with the molecular formula C₅H₇NO₃S. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ethenesulfonate group (–SO₃CH=CH₂), which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyanoethyl ethenesulfonate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanoethyl ethenesulfonate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ethenesulfonate group is replaced by other functional groups.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine may yield a cyanoethyl amine derivative, while the reaction with an alcohol may produce a cyanoethyl ether .
Applications De Recherche Scientifique
2-Cyanoethyl ethenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-cyanoethyl ethenesulfonate involves its reactivity with nucleophiles. The cyano group and ethenesulfonate group facilitate the formation of covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Cyanoethyl trimethylsilane: This compound shares the cyanoethyl group but has different reactivity due to the presence of a trimethylsilane group.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications, particularly in nucleic acid synthesis.
Uniqueness: 2-Cyanoethyl ethenesulfonate is unique due to its combination of the cyano and ethenesulfonate groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
149235-72-3 |
|---|---|
Formule moléculaire |
C5H7NO3S |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-cyanoethyl ethenesulfonate |
InChI |
InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2 |
Clé InChI |
HNCAELJDFYHXKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


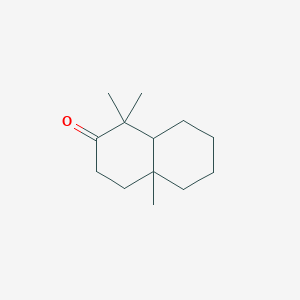
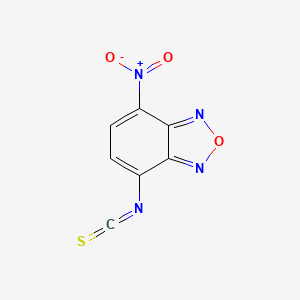
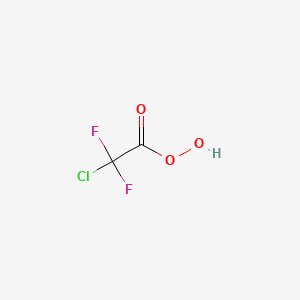

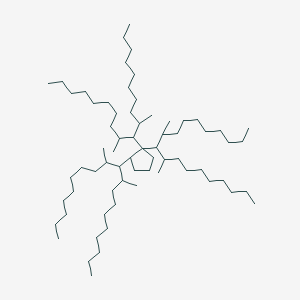
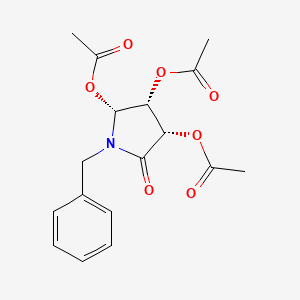
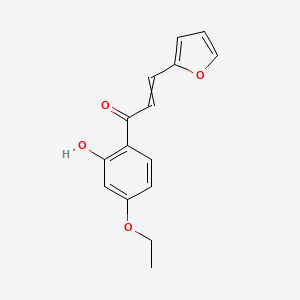
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
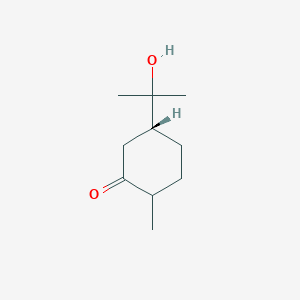
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
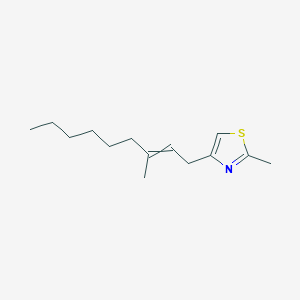
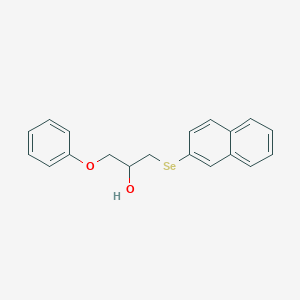
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
